Eriosemaone D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

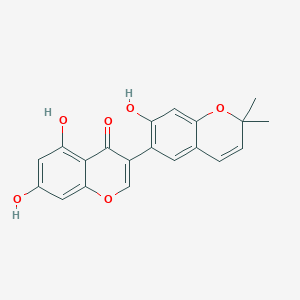

Eriosemaone D is a natural product found in Eriosema tuberosum with data available.

Applications De Recherche Scientifique

Phytochemistry of Eriosemaone D

This compound belongs to the flavonoid family, specifically classified as a pyranoisoflavone. It has been isolated from the underground parts of Eriosema laurentii, where it was characterized alongside other flavonoids. The structural elucidation of this compound was achieved through techniques such as NMR spectroscopy and mass spectrometry, confirming its unique chemical framework .

Pharmacological Activities

Research indicates that this compound exhibits a variety of pharmacological activities consistent with the broader therapeutic potential of flavonoids. Some key activities include:

- Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals, and studies suggest that this compound may contribute to this protective effect.

- Anticancer Properties : Preliminary studies have shown that compounds from the Eriosema genus, including this compound, possess antiproliferative effects against several cancer cell lines. This has been linked to mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Like many flavonoids, this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Synthesis and Biological Activity :

A study developed synthetic routes for producing this compound and related isoflavones. These synthesized compounds were evaluated for their antiproliferative activities against various cancer cells, showing promising results in enhancing biological activity compared to naturally occurring forms . -

Traditional Uses and Ethnopharmacology :

Ethnopharmacological surveys have documented the use of Eriosema species in treating ailments such as erectile dysfunction and other male reproductive health issues. The presence of this compound in these plants supports its potential application in modern pharmacotherapy . -

Comparative Analysis :

A comparative analysis of different Eriosema species revealed that those containing higher concentrations of flavonoids like this compound demonstrated enhanced therapeutic efficacy in traditional medicine applications .

Table 1: Pharmacological Activities Associated with this compound

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers |

Table 2: Traditional Uses of Eriosema Species

| Species | Traditional Use | Region |

|---|---|---|

| Eriosema laurentii | Treatment for impotence | Central Africa |

| Eriosema psoraleoides | Used against HIV/AIDS-related symptoms | East Africa |

| Eriosema kraussianum | Utilized for urinary complaints | Southern Africa |

Analyse Des Réactions Chimiques

Core Construction via Suzuki-Miyaura Coupling

The isoflavone nucleus of eriosemaone D is assembled using a Suzuki-Miyaura cross-coupling reaction. This step involves:

-

Key precursors :

-

3-Iodo-5,7-dimethoxymethoxychromone (ring A precursor).

-

7-Benzyloxy-2,2-dimethylchromene-6-boronic acid (ring B precursor).

-

-

Conditions :

This reaction forms the biaryl bond between rings A and B, critical for the isoflavone framework.

Regioselective Pyran Scaffold Formation

The dimethylpyran moieties on rings A (phloroglucinol) and B (resorcinol) are introduced via acid-catalyzed cyclization and dehydrogenation:

-

Cyclization :

-

Dehydrogenation :

Structural Modifications for Derivatives

This compound is synthesized from kraussianone 1 through selective modifications:

-

Demethylation :

-

Functionalization :

Table 1: Key Reaction Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 60–75 | |

| Oxidative Cyclization | DDQ, CH₂Cl₂, rt | ~50 | |

| Demethylation | BBr₃, CH₂Cl₂, -78°C to rt | 85–90 |

Challenges and Optimization

Propriétés

Formule moléculaire |

C20H16O6 |

|---|---|

Poids moléculaire |

352.3 g/mol |

Nom IUPAC |

5,7-dihydroxy-3-(7-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one |

InChI |

InChI=1S/C20H16O6/c1-20(2)4-3-10-5-12(14(22)8-16(10)26-20)13-9-25-17-7-11(21)6-15(23)18(17)19(13)24/h3-9,21-23H,1-2H3 |

Clé InChI |

MAOBJUGJEZAGKU-UHFFFAOYSA-N |

SMILES canonique |

CC1(C=CC2=CC(=C(C=C2O1)O)C3=COC4=CC(=CC(=C4C3=O)O)O)C |

Synonymes |

eriosemaone D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.